2-(Trifluoromethoxy)-4-naphthol
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Overview
Description
2-(Trifluoromethoxy)-4-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-fluorobenzene as a precursor . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)-4-naphthol may involve large-scale trifluoromethoxylation reactions using specialized reagents and catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)-4-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted naphthols depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethoxy)-4-naphthol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and lipophilicity.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-4-naphthol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)phenol
- 4-(Trifluoromethoxy)aniline
- 2-(Trifluoromethoxy)benzoic acid
Uniqueness: 2-(Trifluoromethoxy)-4-naphthol is unique due to its naphthol core, which provides distinct chemical reactivity and biological activity compared to other trifluoromethoxy-substituted compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H7F3O2 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
3-(trifluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6,15H |
InChI Key |
SXPRDCGHGDSZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)OC(F)(F)F |
Origin of Product |
United States |
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